tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
CAS No.: 345311-03-7
Cat. No.: VC21216253
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345311-03-7 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 |
| Standard InChI Key | WDHIKONIOJKMIK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 |
Introduction
Chemical Identity and Nomenclature
Basic Identification
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a heterocyclic organic compound with multiple nitrogen atoms in its structure. This section outlines its fundamental identification parameters that distinguish it in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Registry Number | 345311-03-7 |
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| MDL Number | MFCD09878590 |
The compound has been registered in chemical databases since December 2007, with the most recent modification date of March 1, 2025 .
Synonyms and Alternative Names
This compound is known by several different names in scientific literature and commercial catalogs:
-
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
-
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
-
5,6-Dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
-
1,1-Dimethylethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-carboxylate
Chemical Identifiers
For computational and database purposes, the compound is represented by several standardized notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 |
| InChIKey | WDHIKONIOJKMIK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 |
These identifiers enable precise searching and identification in chemical databases and literature, ensuring researchers can accurately locate information about this specific compound .
Structural Characteristics
Chemical Structure
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate features an imidazo[1,2-a]pyrazine scaffold with a tert-butoxycarbonyl (Boc) protecting group. The structure consists of a fused bicyclic system with two nitrogen atoms in the imidazole ring connected to a partially saturated pyrazine ring. The Boc group is attached to one of the nitrogen atoms in the pyrazine portion of the molecule .
The compound has a planar aromatic imidazole portion connected to a non-aromatic, partially reduced pyrazine ring, creating a unique three-dimensional structure that influences its chemical reactivity and biological properties. This structural arrangement contributes to its importance as a building block in medicinal chemistry and organic synthesis .
Physical Properties
Understanding the physical properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is essential for handling, storage, and application in various chemical processes. The table below summarizes its key physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.20 g/cm³ |
| Boiling Point | 383.556°C at 760 mmHg |
| Flash Point | 185.768°C |
| Vapor Pressure | 0 mmHg at 25°C |
| Refractive Index | 1.575 |
These physical properties indicate that the compound is a stable solid at room temperature with a high boiling point and negligible vapor pressure, making it suitable for various laboratory applications .
Synthesis and Preparation
Synthetic Routes
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is typically synthesized through multistep organic reactions involving the construction of the imidazo[1,2-a]pyrazine core followed by protection of the nitrogen with a Boc group. The compound represents an important intermediate in the synthesis of more complex heterocyclic systems.
The synthesis generally involves the reaction between an appropriately substituted imidazole and a pyrazine derivative, followed by selective reduction of certain bonds to achieve the partially saturated structure. The nitrogen atom is then protected with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl group .
| Supplier Parameter | Value |
|---|---|
| Typical Purity | 95% |
| Catalog Numbers | Various (e.g., 113990) |
| Pricing | Approximately $200.00 (as of April 2025) |
| Storage Recommendation | 2-8°C |
Commercial sources provide this compound with high purity suitable for research and development applications in organic synthesis and medicinal chemistry .
Applications and Uses
Role in Organic Synthesis
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate serves as a valuable building block in organic synthesis due to its unique structure and reactivity. The compound is primarily used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
The Boc-protected nitrogen provides a protected reactive site that can be selectively deprotected under acidic conditions, allowing for further functionalization at this position. This selective reactivity makes it an important tool in constructing complex heterocyclic systems with precise control over substitution patterns .
Pharmaceutical Relevance
The imidazo[1,2-a]pyrazine scaffold present in this compound has attracted significant attention in medicinal chemistry due to its association with various biological activities. Compounds containing this structural motif have demonstrated potential as:
-
Enzyme inhibitors
-
Receptor modulators
-
Anti-inflammatory agents
-
Antimicrobial compounds
The partially reduced nature of the pyrazine ring in tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate provides additional flexibility to the molecule, potentially enhancing its ability to interact with biological targets in specific conformations .
Related Derivatives
Halogenated Derivatives
Several halogenated derivatives of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate have been synthesized and characterized, demonstrating the versatility of this scaffold for further functionalization. Two notable examples include:
| Derivative | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 949922-61-6 | C11H16BrN3O2 | 302.17 g/mol |
| tert-butyl 2-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 1250999-20-2 | C11H16BrN3O2 | 302.17 g/mol |
These brominated derivatives offer additional reactive sites for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, further expanding the synthetic utility of the imidazo[1,2-a]pyrazine scaffold .
Structure-Property Relationships
The position of substitution on the imidazo[1,2-a]pyrazine core significantly affects the properties and reactivity of these compounds. Bromination at the 2-position versus the 3-position results in different electronic distributions and steric environments, which can influence:
-
Reactivity in coupling reactions
-
Biological activity profiles
-
Physical properties such as solubility and stability
These structure-property relationships are crucial considerations for medicinal chemists and synthetic organic chemists working with these scaffolds .
| Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C |
| Container | Sealed, moisture-resistant |
| Light Exposure | Protect from direct light |
| Atmosphere | Inert (if possible) |
The Boc protecting group can be sensitive to strong acids, heat, and prolonged exposure to moisture, potentially leading to deprotection. Therefore, storage in a cool, dry environment is recommended to maximize shelf life .
Analytical Considerations
Characterization Methods
Several analytical techniques are commonly employed to characterize tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and confirm its identity and purity:
| Analytical Technique | Application |
|---|---|
| NMR Spectroscopy | Structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |
| HPLC | Purity determination, separation from related compounds |
| IR Spectroscopy | Functional group identification (C=O stretch of carbamate) |
| X-ray Crystallography | Absolute structure determination (if crystalline) |
These complementary analytical methods provide comprehensive characterization of the compound for research and quality control purposes .
Solubility Properties
The solubility profile of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate influences its handling in laboratory settings and formulation for various applications:
| Solvent Type | Expected Solubility |
|---|---|
| Chlorinated Solvents (DCM, Chloroform) | Good to excellent |
| DMSO | Good |
| Alcohols (Methanol, Ethanol) | Moderate |
| Water | Poor |
| Hexanes/Petroleum Ethers | Poor |
This solubility profile is typical for heterocyclic compounds containing both polar functional groups and hydrophobic regions. The presence of the Boc group contributes to solubility in organic solvents while reducing water solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume